2-(Bromomethyl)oxetane

Übersicht

Beschreibung

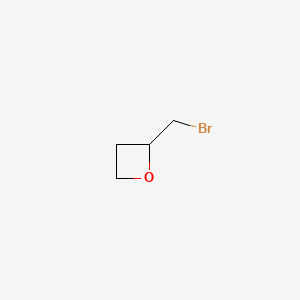

2-(Bromomethyl)oxetane is a chemical compound that is part of the oxetane family, which are four-membered cyclic ethers. The presence of the bromomethyl group in the molecule suggests that it could be a useful intermediate in various organic synthesis reactions due to the reactivity of the bromine atom.

Synthesis Analysis

The synthesis of oxetane derivatives, including those with bromomethyl groups, can be achieved through various methods. One approach involves the cyclization of alpha,beta-unsaturated acids and N-sulfonamides using bis(collidine)bromine(I) hexafluorophosphate, which leads to the formation of 2-oxetanones and 2-azetidinones. This method also applies to the synthesis of oxetanes from cinnamic alcohols, with the presence of a gem-dimethyl group in alpha of the alcohol function being beneficial . Another synthesis route is the use of rhodium-catalysed O-H insertion and C-C bond-forming cyclisation to create diversely functionalised oxetane derivatives .

Molecular Structure Analysis

The molecular structure of oxetane derivatives can be complex, especially when part of polycyclic systems. For instance, computational chemistry has been used to model the structure of polycyclic oxetanes and assess the ring strain energy due to the four-membered heterocycle . The molecular structure of oxetane derivatives is crucial in determining their reactivity and potential applications in synthesis.

Chemical Reactions Analysis

Oxetane derivatives can undergo various chemical reactions, including bromination and rearrangement. For example, the bromination of the polycyclic oxetane 2,4-oxytwistane aimed to form 2,4-dibromotwistane but instead led to the formation of an isomeric dibromo compound due to a skeletal rearrangement within the molecule . Additionally, oxetane derivatives can be used as building blocks in cross-coupling reactions, as demonstrated by the synthesis of 2,4-disubstituted oxazoles using a 4-bromomethyl-2-chlorooxazole unit .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)oxetane and related compounds are influenced by their molecular structure. The presence of substituents such as ester, amide, nitrile, aryl, sulfone, and phosphonate groups can significantly alter these properties, making them suitable for various applications in drug discovery . The reactivity of the bromomethyl group also plays a crucial role in the compound's behavior in chemical reactions, as it can participate in various coupling and cyclization processes .

Wissenschaftliche Forschungsanwendungen

Synthesis of Derivatives and Intermediates

- 2-(Bromomethyl)oxetane serves as a precursor for synthesizing various oxetane derivatives. Xiang (2000) demonstrated the preparation of six oxetane derivatives starting from 2,2-bis(bromomethyl)propane-1,3-diol, highlighting its versatility in chemical synthesis (Xiang, 2000).

Applications in Energetic Materials

- Born et al. (2022) utilized 3-Bromomethyl-3-hydroxymethyloxetane for creating energetic oxetanes based on the explosive LLM-116. Their findings showed significant improvements in performance, insensitivity, and thermostability over prior art (Born, Karaghiosoff, Klapötke, & Voggenreiter, 2022).

Modification of Proteins in Medicinal Chemistry

- Boutureira et al. (2017) presented a method for incorporating oxetanes into proteins through chemoselective alkylation of cysteine. This research has implications for creating novel drug candidates with improved properties (Boutureira et al., 2017).

Environmental Impact and Chemical Transformation

- Ezra et al. (2005) investigated the chemical transformation of 3-bromo-2,2-bis(bromomethyl)-propanol under basic conditions, leading to the formation of various oxetane derivatives. This research is crucial for understanding the environmental impact of these compounds (Ezra et al., 2005).

Use in Heterocyclic Compound Synthesis

- Malapit and Howell (2015) described how oxetanes are valuable intermediates in organic synthesis, especially in constructing heterocyclic systems (Malapit & Howell, 2015).

Polymer Synthesis

- Barbieri et al. (2009) synthesized homo- and copolymers of oxetane derivatives as precursors to energetic azido polymers. This research highlights the role of oxetane derivatives in advanced polymer synthesis (Barbieri, Keicher, & Polacco, 2009).

Drug Discovery and Modification

- Wuitschik et al. (2010) explored how the incorporation of oxetanes into drug molecules can significantly alter their solubility, lipophilicity, and metabolic stability (Wuitschik et al., 2010).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Oxetanes, in general, have been employed to improve drugs’ physicochemical properties .

Mode of Action

The mode of action of 2-(Bromomethyl)oxetane involves its interaction with other compounds during synthesis. For instance, it can be accessed from the corresponding carbonyl compound through the initial formation of the epoxide followed by ring opening . This process is sensitive to epoxide substitution .

Biochemical Pathways

The biochemical pathways involving 2-(Bromomethyl)oxetane are primarily related to its synthesis. It can be formed through the opening of an epoxide ring with trimethyloxosulfonium ylide . The formation of the oxetane ring from an epoxide requires a certain amount of activation energy, and therefore, moderate heating is required .

Pharmacokinetics

As a bioisostere for dimethyl and carbonyl groups, oxetane is more metabolically stable and lipophilicity neutral . Since oxetane is an electron-withdrawing group, it reduces the basicity of its adjacent nitrogen atom, and the subtle modulation of the basicity may lower the drug’s overall lipophilicity .

Result of Action

Oxetanes, in general, have been utilized to improve drugs’ physicochemical properties, especially their oral bioavailability while still maintaining the activity .

Action Environment

The action of 2-(Bromomethyl)oxetane can be influenced by environmental factors such as temperature. For instance, the formation of the oxetane ring from an epoxide requires a certain amount of activation energy, and therefore, moderate heating is required .

Eigenschaften

IUPAC Name |

2-(bromomethyl)oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-3-4-1-2-6-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXAGUVERXNCSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585718 | |

| Record name | 2-(Bromomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)oxetane | |

CAS RN |

939759-23-6 | |

| Record name | 2-(Bromomethyl)oxetane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Bromomethyl)oxetane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1285832.png)